4-Phenylpyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Phenylpyridin-3-ol often involves the oxidative polycondensation of precursors, such as 4-aminopyridine, using oxidants like NaOCl. In one study, oligo-4-aminopyridine (4-OAP) was synthesized with about 85% conversion efficiency from 4-aminopyridine in aqueous solution medium acidic and neutral conditions. This process highlights the effectiveness of specific oxidative conditions in synthesizing pyridine derivatives (Kaya & Koyuncu, 2003).
Molecular Structure Analysis
The molecular structure of 4-Phenylpyridin-3-ol derivatives often showcases interesting features, such as synthon polymorphism and pseudopolymorphism in co-crystals. For instance, co-crystals of 4-phenylpyridine with various acids exhibit diverse structural landscapes, emphasizing the compound's ability to form stable structures with significant hydrogen bonding and potential proton transfer interactions (Mukherjee & Desiraju, 2011).
Chemical Reactions and Properties
Chemical reactions involving 4-Phenylpyridin-3-ol derivatives can lead to the formation of various complexes and oligomers, demonstrating the compound's versatile reactivity and potential for creating materials with novel properties. For example, oligomers formed through reactions with diethylborylphenyl groups exhibit self-assembly behavior, which could be exploited in materials science and nanotechnology (Wakabayashi et al., 1999).
Physical Properties Analysis
The physical properties of 4-Phenylpyridin-3-ol and its derivatives, such as thermal stability and molecular weight distribution, are crucial for understanding their behavior in various applications. The thermal stability, as analyzed through TG analysis in one study, reveals significant resistance against thermo-oxidative decomposition, which is essential for applications in high-temperature environments (Kaya & Koyuncu, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and the ability to form complexes with metals, define the versatility of 4-Phenylpyridin-3-ol derivatives in catalysis, material science, and organic synthesis. Studies highlight the compound's role in forming stable complexes with metals such as zinc, demonstrating its potential in developing new materials with unique luminescent and electronic properties (Ma et al., 2010).
Scientific Research Applications
Chemistry
Pyridin-4-ol is used in reactions with pentafluoro- and pentachloropyridines. The product of the reaction is a result of an attack at the nitrogen atom . This reaction is part of the synthesis of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications . The structures of compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
Nanotechnology
Nanoparticles have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc . FeNPs have several potential applications, including their use as catalysts, drug delivery systems, sensors, and energy storage and conversion . They have also been investigated for use in photovoltaic and solar cells and water purification and environmental remediation .
Reactions with Other Compounds
Pyridin-4-ol, a compound similar to 4-Phenylpyridin-3-ol, has been studied for its reactions with other compounds . For example, it yields a product of attack at the nitrogen atom when reacted with certain compounds . This type of reaction can be useful in the synthesis of novel compounds .
Synthesis of Piperidine Compounds
Even on the laboratory scale, hydrogenation of pyridine derivatives is the most effective way for the synthesis of piperidine compounds . With substituted pyridines, reduction to piperidine often led to a diastereomeric mixture in most cases . This could potentially apply to 4-Phenylpyridin-3-ol, although specific research would be needed to confirm this.
Aromatic Nucleophilic Substitution
Pyridin-4-ol, a compound similar to 4-Phenylpyridin-3-ol, has been studied for its reactions with other compounds . For example, it yields a product of attack at the nitrogen atom when reacted with certain compounds . This type of reaction, known as aromatic nucleophilic substitution, can be useful in the synthesis of a wide range of polyfunctional pyridine derivatives and macrocycles .
Safety And Hazards
properties
IUPAC Name |
4-phenylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLNVXAJNXCTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376586 | |
Record name | 3-Hydroxy-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyridin-3-ol | |
CAS RN |
101925-26-2 | |
Record name | 3-Hydroxy-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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